molecular formula C17H21NO4 B5072066 Diethyl[(2-methyl-1h-indol-3-yl)methyl]malonate CAS No. 6637-12-3

Diethyl[(2-methyl-1h-indol-3-yl)methyl]malonate

Cat. No.: B5072066
CAS No.: 6637-12-3
M. Wt: 303.35 g/mol
InChI Key: SDGHKFATACOZPG-UHFFFAOYSA-N
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Description

Contextualizing Diethyl[(2-methyl-1H-indol-3-yl)methyl]malonate within the Broader Field of Indole (B1671886) Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of organic and medicinal chemistry. nist.govnih.gov This structural motif is present in a vast array of natural products, pharmaceuticals, and agrochemicals, exhibiting a wide spectrum of biological activities. nist.govnih.gov The indole scaffold can be found in the essential amino acid tryptophan, the neurotransmitter serotonin, and the potent anticancer agent vincristine. The rich chemistry of indoles stems from the electron-rich nature of the pyrrole (B145914) ring, which makes it susceptible to electrophilic substitution, primarily at the C3 position.

This compound is a classic example of a C3-substituted indole. The presence of a methyl group at the C2 position and a diethyl malonate moiety attached to the C3 position via a methylene (B1212753) bridge defines its specific identity and reactivity. The substitution at these positions is crucial in modifying the electronic properties and steric environment of the indole core, thereby influencing its biological activity and synthetic utility. The exploration of such substituted indoles is a major focus in the development of new therapeutic agents and functional materials. nist.gov

Significance of Malonate Esters as Versatile Synthetic Intermediates

Malonate esters, such as diethyl malonate, are highly valued reagents in organic synthesis due to the acidity of the α-hydrogens located on the methylene carbon flanked by two carbonyl groups. This acidity allows for the facile formation of a stabilized enolate ion upon treatment with a base. This enolate is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.

The malonic ester synthesis is a fundamental transformation that utilizes the nucleophilicity of the malonate enolate to react with alkyl halides, leading to the formation of substituted malonic esters. wikipedia.org These products can then be hydrolyzed and decarboxylated to yield carboxylic acids. wikipedia.org This versatility makes malonate esters indispensable building blocks for the synthesis of a wide range of organic molecules, including amino acids, barbiturates, and various pharmaceuticals. wikipedia.orgchemicalbook.com In the context of this compound, the malonate moiety provides a reactive handle for further chemical modifications, enabling the construction of more complex molecular architectures.

Overview of Key Academic Research Trajectories in the Chemistry of this compound

While specific academic research focusing solely on this compound is not extensively documented in publicly available literature, the research trajectories for closely related indole-malonate compounds provide significant insights into its potential applications. The primary interest in this class of compounds lies in their role as versatile synthetic intermediates. evitachem.com

One major research avenue involves the use of such compounds in the synthesis of complex alkaloids and other biologically active molecules. The malonate group can be further functionalized or can participate in cyclization reactions to build intricate ring systems. For instance, the synthesis of various indole derivatives often proceeds through intermediates that bear a malonate or a related dicarbonyl functionality at the C3 position.

Another significant area of research is the development of novel synthetic methodologies for the C3-alkylation of indoles with malonate derivatives. Modern synthetic efforts are focused on developing more efficient, atom-economical, and environmentally benign methods. These include catalytic approaches that avoid the use of stoichiometric and often harsh reagents. The synthesis of related α-indolyl diethyl malonates has been achieved through visible-light-induced, photocatalyst-free methods, highlighting a green chemistry approach to the formation of the indole-malonate bond.

Furthermore, the exploration of the biological activities of indole-malonate derivatives is a continuous effort in medicinal chemistry. The combination of the indole scaffold with the malonate group can lead to compounds with interesting pharmacological profiles. Research in this area often involves the synthesis of libraries of related compounds for screening against various biological targets.

Properties

IUPAC Name

diethyl 2-[(2-methyl-1H-indol-3-yl)methyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-4-21-16(19)14(17(20)22-5-2)10-13-11(3)18-15-9-7-6-8-12(13)15/h6-9,14,18H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGHKFATACOZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=C(NC2=CC=CC=C21)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50287748
Record name diethyl[(2-methyl-1h-indol-3-yl)methyl]malonate
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Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6637-12-3
Record name NSC52363
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl[(2-methyl-1h-indol-3-yl)methyl]malonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Chemical Transformations of Diethyl 2 Methyl 1h Indol 3 Yl Methyl Malonate

Reactions Involving the Malonate Ester Functionality

The diethyl malonate portion of the molecule is a versatile functional group that can participate in several important chemical reactions, including decarboxylation, hydrolysis, transesterification, and alkylation of the active methylene (B1212753) bridge.

Decarboxylation Pathways and Derivatives

The malonic ester synthesis is a classic method in organic chemistry that typically concludes with hydrolysis and decarboxylation to yield a substituted carboxylic acid. masterorganicchemistry.commasterorganicchemistry.com In the case of Diethyl[(2-methyl-1H-indol-3-yl)methyl]malonate, this pathway would lead to the formation of 3-(2-methyl-1H-indol-3-yl)propanoic acid. This transformation is generally achieved by heating the malonic acid derivative, which is formed in situ through hydrolysis of the diethyl ester, in an acidic solution. mdpi.com The reaction proceeds through a cyclic intermediate, leading to the loss of carbon dioxide and the formation of an enol, which then tautomerizes to the final carboxylic acid product. masterorganicchemistry.com

The general sequence for the conversion of a malonic ester to a carboxylic acid involves:

Ester Hydrolysis: Conversion of the diethyl ester to a dicarboxylic acid, typically under acidic or basic conditions.

Decarboxylation: Loss of CO2 upon heating to yield the final carboxylic acid. masterorganicchemistry.com

A variety of derivatives can be synthesized from the resulting 3-(2-methyl-1H-indol-3-yl)propanoic acid, including amides, esters, and other carboxylic acid derivatives, by employing standard organic chemistry transformations.

Table 1: Representative Decarboxylation Conditions for Malonic Esters

Starting MaterialReagents and ConditionsProductYield (%)
Diethyl Benzylmalonate1. NaOH, H2O, reflux3-Phenylpropanoic acidHigh
2. H3O+, heat
Diethyl AlkylmalonateH2SO4, H2O, heatSubstituted Acetic AcidTypical

This table presents typical conditions for the decarboxylation of malonic esters as a reference for the expected reactivity of this compound.

Hydrolysis and Transesterification Reactions of Ester Groups

The diethyl ester groups of this compound can be hydrolyzed to the corresponding dicarboxylic acid under either acidic or basic conditions. google.com Acid-catalyzed hydrolysis is typically carried out by heating the ester in the presence of a strong acid, such as sulfuric acid, in an aqueous medium. google.com Base-catalyzed hydrolysis, or saponification, involves treating the ester with a strong base like sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt. The hydrolysis of diethyl malonate derivatives can sometimes be challenging and may require vigorous conditions. beilstein-journals.orgnih.gov

Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with an excess of a different alcohol in the presence of an acid or base catalyst. To prevent unwanted scrambling of ester groups, the alkoxide base used should correspond to the alcohol being used for the transesterification. masterorganicchemistry.com

Table 2: Illustrative Hydrolysis and Transesterification Reactions

ReactionSubstrateReagents and ConditionsProduct
HydrolysisDiethyl Phenylmalonateaq. NaOH, reflux; then H3O+Phenylmalonic Acid
TransesterificationDiethyl MalonateMethanol, NaOMe (cat.), refluxDimethyl Malonate

This table provides examples of hydrolysis and transesterification reactions for analogous malonic esters to illustrate the expected reactivity.

Alkylation Reactions at the Active Methylene Bridge

The methylene group situated between the two carbonyls of the malonate functionality is acidic and can be deprotonated by a suitable base to form a resonance-stabilized enolate. This enolate is a potent nucleophile and can undergo alkylation with various alkyl halides. prepchem.com The reaction typically proceeds via an SN2 mechanism. mdpi.com For this compound, further alkylation at this active methylene position would introduce a second substituent, leading to a disubstituted malonic ester derivative. The choice of base is crucial; sodium ethoxide in ethanol (B145695) is commonly used for diethyl malonate derivatives to avoid transesterification. masterorganicchemistry.com

Table 3: General Conditions for Alkylation of Malonic Esters

SubstrateBaseAlkylating AgentProduct
Diethyl MalonateNaOEtBenzyl BromideDiethyl Benzylmalonate
Diethyl MethylmalonateK2CO3Ethyl BromideDiethyl Ethyl(methyl)malonate

This table outlines common reagents used for the alkylation of the active methylene group in malonic esters.

Transformations at the Indole (B1671886) Core

The indole ring system is electron-rich and readily undergoes electrophilic aromatic substitution, primarily at the C3 position. However, since the C3 position in this compound is already substituted, electrophilic attack is directed to other positions of the indole nucleus. Additionally, the nitrogen atom of the indole ring can be functionalized.

Electrophilic Aromatic Substitution on the Indole Ring

The indole nucleus is highly reactive towards electrophiles. wikipedia.org The presence of the electron-donating nitrogen atom makes the heterocyclic ring significantly more nucleophilic than the benzene (B151609) ring. ic.ac.uk In 3-substituted indoles, electrophilic attack typically occurs at the C2 position, or on the benzene ring, depending on the nature of the substituent at C3 and the reaction conditions. For 2-methyl-3-substituted indoles, electrophilic substitution is expected to occur at other available positions on the indole ring, such as C5 or C7, though steric hindrance from the 2-methyl group and the C3-substituent can influence the regioselectivity. The presence of the malonate group at the 3-position, being electron-withdrawing, might slightly deactivate the indole ring towards electrophilic attack compared to an alkyl-substituted indole.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2).

Halogenation: Introduction of a halogen atom (e.g., -Br, -Cl).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group.

Table 4: Regioselectivity of Electrophilic Aromatic Substitution on Indole Derivatives

Indole DerivativeElectrophileMajor Product Position(s)
IndoleVariousC3
3-MethylindoleVariousC2
2,3-DimethylindoleVariousC5 / C6

This table illustrates the general regioselectivity of electrophilic aromatic substitution on different indole derivatives, providing a basis for predicting the reactivity of the target compound.

Functionalization Strategies on the Indole Nitrogen (N-H Position)

The nitrogen atom of the indole ring possesses a lone pair of electrons and an acidic proton, allowing for its functionalization through various reactions. The N-H proton can be removed by a base to generate an indolyl anion, which can then act as a nucleophile.

Common N-functionalization reactions include:

N-Alkylation: Introduction of an alkyl group on the indole nitrogen using an alkyl halide in the presence of a base.

N-Acylation: Introduction of an acyl group using an acyl halide or anhydride.

N-Sulfonylation: Introduction of a sulfonyl group, which can also serve as a protecting group for the indole nitrogen.

The choice of base and solvent is critical for successful N-functionalization and can influence the outcome of the reaction, particularly in cases where C-alkylation is a competing pathway. mit.edu

Table 5: Illustrative Conditions for N-Functionalization of Indoles

ReactionIndole SubstrateReagentsProduct
N-AlkylationIndoleNaH, DMF, CH3I1-Methylindole
N-AcylationIndolePyridine, Acetic Anhydride1-Acetylindole
N-SulfonylationIndoleNaH, DMF, TsCl1-Tosylindole

This table provides examples of common methods for the functionalization of the indole nitrogen.

Reactivity of the Methylene Bridge Linking Indole and Malonate

The methylene bridge in this compound is a focal point of reactivity. Its position, benzylic to the indole ring and alpha to the two carbonyl groups of the malonate moiety, imparts unique chemical characteristics that are instrumental in cyclization and functionalization reactions.

The proximity of the methylene bridge to the indole ring facilitates intramolecular cyclization reactions, providing a powerful strategy for constructing fused polycyclic systems, most notably carbazoles. Carbazoles are significant heterocyclic motifs found in a wide array of natural products and pharmacologically active compounds. rsc.org The transformation of indole derivatives into carbazoles is a key synthetic strategy. rsc.orgnih.gov

These cyclization reactions can be promoted under various conditions, including transition-metal catalysis or metal-free protocols. rsc.orgchim.it For instance, Brønsted acid catalysis can be employed for the one-pot sequential benzannulation of 2-alkenyl indoles with aldehydes to synthesize a diverse range of carbazoles. nih.gov Another approach involves the intramolecular cyclization of pyrrole (B145914) intermediates, formed from multicomponent reactions, to yield the benzo[a]carbazole framework. nih.govrsc.org While the specific conditions for the direct cyclization of this compound are varied, the underlying principle involves the formation of a new carbon-carbon bond between the indole ring (typically at the C4 position) and a reactive center generated from the malonate or methylene bridge moiety, followed by aromatization.

Reaction TypeCatalyst/ReagentKey TransformationResulting Structure
Transition Metal-Catalyzed CarbocyclizationGold (Au), Platinum (Pt), Palladium (Pd) complexesIntramolecular cyclization of indole-tethered allenes or similar precursors. chim.itCarbazole (B46965) Skeleton
Diels-Alder ReactionThermal or Lewis Acid Catalysis[4+2] cycloaddition of an indole-based diene with a dienophile. researchgate.netmetu.edu.trTetrahydrocarbazole, oxidizing to Carbazole
Brønsted Acid-Catalyzed BenzannulationAC-SO3H (solid acid catalyst)Intramolecular ring closure of a pyrrole intermediate. nih.govrsc.orgBenzo[a]carbazole
Metal-Free AnnulationAmmonium (B1175870) Iodide (NH4I)Formal [2 + 2 + 2] annulation of an indole, a ketone, and a nitroolefin. organic-chemistry.orgSubstituted Carbazole

The hydrogen atom on the methylene bridge (the benzylic position) is acidic due to the electron-withdrawing effect of the two adjacent ester carbonyl groups. This acidity allows for deprotonation by a suitable base (e.g., sodium ethoxide) to form a resonance-stabilized enolate. This enolate is a potent nucleophile and can react with a variety of electrophiles in an SN2 reaction, enabling the introduction of diverse functional groups at this position.

This process, a variation of the classic malonic ester synthesis, is a powerful tool for C-C bond formation. The introduction of alkyl, acyl, or other groups at this benzylic carbon further elaborates the molecular structure, providing intermediates for the synthesis of more complex target molecules. For example, alkylation with an alkyl halide would yield a substituted malonic ester, which can then undergo further transformations such as hydrolysis and decarboxylation.

ElectrophileReaction TypeResulting Functional Group at Benzylic Position
Alkyl Halide (R-X)AlkylationAlkyl Group (-R)
Acyl Halide (RCO-X)AcylationAcyl Group (-COR)
Aldehyde/Ketone (R2C=O)Aldol Additionβ-Hydroxyalkyl Group (-CR2OH)
α,β-Unsaturated CarbonylMichael AdditionSubstituted Alkyl Chain

Integration of this compound in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. researchgate.netnih.gov Indole derivatives are frequently utilized as key building blocks in MCRs to generate molecular complexity and diversity. rsc.orgarkat-usa.org

This compound or the components that form it (indole, an aldehyde equivalent, and diethyl malonate) are excellent candidates for MCRs. A notable example is the synthesis of functionalized carbazoles through a three-component, metal-free [2 + 2 + 2] annulation strategy. organic-chemistry.org In this reaction, an indole, a ketone, and a nitroolefin are reacted in the presence of a catalyst like ammonium iodide (NH₄I). organic-chemistry.org The indole acts as the nucleophile, the ketone provides two carbons for the new ring, and the nitroolefin serves as a synthetic equivalent of an acetylene. The reaction proceeds through a cascade of condensation, nucleophilic annulation, and aromatization to yield the carbazole product. organic-chemistry.org

Another relevant MCR is the Yonemitsu-type trimolecular condensation, where indoles react with aldehydes and 1,3-dicarbonyl compounds, such as diethyl malonate, often under Lewis acid catalysis, to produce polyfunctionalized indole derivatives. rsc.org These reactions highlight the utility of the indole-malonate scaffold in rapidly constructing complex heterocyclic systems.

Reaction Name/TypeComponent 1Component 2Component 3Product Class
[2 + 2 + 2] AnnulationIndoleKetone (e.g., Cyclohexanone)Nitroolefin (e.g., β-Nitrostyrene)Functionalized Carbazoles organic-chemistry.org
Yonemitsu-type CondensationIndoleAldehydeDiethyl MalonatePolyfunctionalized Indole Derivatives rsc.org
Aza-Friedel–Crafts ReactionIndoleAldehydeThiourea (B124793)Thiourea-substituted Indole Derivatives acs.org
Petasis Borono-Mannich ReactionN-Substituted IndoleGlyoxylic AcidBoronic Acidα-(N-Substituted Indole)carboxylic Acids acs.org

Mechanistic Investigations and Reaction Pathways Associated with Diethyl 2 Methyl 1h Indol 3 Yl Methyl Malonate

Elucidation of Reaction Mechanisms in the Synthesis of Diethyl[(2-methyl-1H-indol-3-yl)methyl]malonate

The synthesis of this compound is primarily achieved through a Friedel-Crafts alkylation reaction. nih.govnih.gov This class of reaction is a powerful and atom-economical method for creating carbon-carbon bonds on aromatic rings. acs.orgmdpi.com In this specific synthesis, the nucleophile is the electron-rich 2-methyl-1H-indole ring, which preferentially reacts at the C3 position due to the electronic stabilization of the resulting intermediate. The electrophilic partner is a derivative of diethyl malonate.

Generation of the Electrophile : The reaction typically requires an electrophilic carbon atom that can be attacked by the indole (B1671886) ring. This is often generated in situ from a precursor. While various precursors can be used, a common strategy involves the reaction of an indole with an alkylidene malonate or a related species that can present a carbocation or a polarized carbon atom for attack. nih.govdntb.gov.ua For instance, the reaction could proceed through an intermediate like diethyl methylenemalonate or a protonated/Lewis acid-activated hydroxymethylmalonate.

Nucleophilic Attack : The π-system of the 2-methylindole (B41428), particularly the electron-rich C3 position, acts as the nucleophile. It attacks the electrophilic carbon of the malonate derivative. This step is characteristic of electrophilic aromatic substitution.

Formation of a Sigma Complex (Wheland Intermediate) : The nucleophilic attack leads to the formation of a cationic intermediate, known as a sigma complex or Wheland intermediate. This intermediate temporarily disrupts the aromaticity of the indole's pyrrole (B145914) ring. The positive charge is delocalized across the indole structure through resonance, which stabilizes the intermediate.

Deprotonation and Re-aromatization : A base present in the reaction mixture, which could be a solvent molecule or the counter-ion of the catalyst, removes the proton from the C3 position of the indole ring. This step restores the aromaticity of the indole system and yields the final product, this compound.

This mechanistic pathway is favored for indoles because the C3 position is the most nucleophilic, leading to the kinetically and often thermodynamically preferred product. nih.gov

Understanding Intermediates and Transition States in Its Chemical Transformations

The key intermediate in the Friedel-Crafts alkylation pathway for the synthesis of this compound is the sigma complex , also known as the Wheland intermediate. Following the attack of the C3 position of 2-methylindole on the electrophilic malonate species, this cationic intermediate is formed.

The structure of this intermediate features a new carbon-carbon bond at the C3 position, which is now sp³-hybridized. The positive charge is formally placed on the nitrogen atom but is delocalized through the indole ring system via resonance, which provides significant stabilization. This delocalization is crucial for the reaction to proceed efficiently.

The transition state leading to the sigma complex is the highest energy point on the reaction coordinate for the C-C bond formation step. It involves the partial formation of the bond between the indole C3 atom and the electrophilic carbon of the malonate moiety, with a corresponding partial breaking of the π-bond in the indole ring. The structure and energy of this transition state are heavily influenced by the specific electrophile, the catalyst, and the solvent system used. For example, Lewis acids can stabilize the leaving group on the electrophile in the transition state, thereby lowering the activation energy. nih.gov

In subsequent chemical transformations of the title compound, other intermediates could be formed. For instance, hydrolysis of the ester groups would proceed through tetrahedral intermediates, while reactions at the indole nitrogen would involve different transition states depending on the specific reagents used.

Kinetic and Thermodynamic Studies of Reactivity Profiles

While specific, detailed kinetic and thermodynamic data for the synthesis of this compound are not extensively documented in publicly available literature, the general principles of Friedel-Crafts reactions on indoles provide insight into its reactivity profile.

The alkylation of indoles is typically under kinetic control, with the reaction occurring at the most nucleophilic position. For 2-substituted indoles like 2-methylindole, the C3 position is electronically favored, leading to the rapid formation of the 3-substituted product. This is the kinetic product. In many cases, this is also the most stable, or thermodynamic, product. However, under certain conditions, such as with highly reactive electrophiles or at elevated temperatures, polyalkylation can occur, complicating the reactivity profile. nih.gov

The choice of solvent can influence whether a reaction is under kinetic or thermodynamic control. stackexchange.com For example, non-polar solvents might favor the formation of a kinetic product that precipitates out of the solution, while more polar solvents might allow for an equilibrium to be established, leading to the more stable thermodynamic product. stackexchange.com

Influence of Catalysts and Solvent Systems on Reaction Mechanisms

Both catalysts and solvents play a critical role in the synthesis of this compound, significantly influencing reaction rates, yields, and selectivity.

Influence of Catalysts:

The Friedel-Crafts alkylation of indoles is often catalyzed by Lewis acids. nih.govmdpi.com The primary role of the catalyst is to activate the electrophile, making it more susceptible to nucleophilic attack by the indole. For example, a Lewis acid can coordinate to a leaving group (like a hydroxyl or alkoxy group) on the malonate precursor, facilitating its departure and the formation of a carbocation or a highly polarized complex. nih.gov This lowers the activation energy of the reaction, allowing it to proceed under milder conditions. nih.gov

A variety of catalysts have been shown to be effective for the Friedel-Crafts alkylation of indoles with different electrophiles. The choice of catalyst can impact the reaction's efficiency and selectivity.

CatalystTypical Electrophile ClassObservations/Reference
Sc(OTf)₃ (Scandium triflate)Alkylidene malonatesEfficiently catalyzes asymmetric Friedel-Crafts alkylation of indoles. nih.govdntb.gov.ua
AlCl₃·6H₂O (Aluminum chloride hexahydrate)para-Quinone methidesEffective at low catalyst loading (5 mol%) at room temperature. mdpi.com
FeCl₃, ZnCl₂, MgCl₂para-Quinone methidesAlso shown to efficiently catalyze the alkylation of indoles. mdpi.com
Copper(I) Complexesβ-nitrostyrenesUsed in conjunction with chiral ligands for asymmetric synthesis. mdpi.com
Heteropolyacids(Not specified for indoles)Used as effective catalysts for the synthesis of diethyl methylmalonate from 2-cyanopropionic acid. patsnap.com

Influence of Solvent Systems:

Non-polar solvents like dichloromethane (B109758) (DCM) and dichloroethane (DCE) are commonly used. nih.govmdpi.com In some cases, the choice of a non-polar solvent can favor the kinetically controlled product. stackexchange.com

Polar solvents can stabilize charged intermediates and transition states, potentially increasing the reaction rate. However, highly polar or protic solvents can sometimes coordinate with the Lewis acid catalyst, reducing its activity.

Deep Eutectic Solvents (DES) have emerged as green alternatives. For example, a choline (B1196258) chloride:urea system has been used as both a solvent and catalyst for indole alkylations, offering benefits like reusability and practical simplicity. researchgate.net

The optimization of the solvent system is crucial; for instance, studies on indole alkylation have shown that dichloromethane is often a superior solvent compared to more polar options like acetonitrile (B52724) or protic solvents like methanol, which can lead to lower yields. mdpi.com

Theoretical and Computational Studies of Diethyl 2 Methyl 1h Indol 3 Yl Methyl Malonate

Electronic Structure and Bonding Analysis of the Compound

The electronic structure of Diethyl[(2-methyl-1H-indol-3-yl)methyl]malonate is fundamentally governed by the aromatic indole (B1671886) nucleus, which is a rich source of π-electrons. Computational studies on related substituted indoles reveal that the highest occupied molecular orbital (HOMO) is typically localized on the indole ring, making it nucleophilic and prone to electrophilic substitution, particularly at the C3 position. rsc.org The introduction of a methyl group at the C2 position and a diethyl malonate moiety at the C3 position influences the electronic distribution. The methyl group at C2 is an electron-donating group, which slightly increases the electron density of the indole ring. nih.govnih.gov

The diethyl malonate group attached to the C3 position via a methylene (B1212753) bridge has a more complex electronic effect. While the alkyl chain is generally electron-donating, the two ester functionalities are electron-withdrawing. This can lead to a nuanced charge distribution within the molecule. Density functional theory (DFT) calculations on similar indole structures can provide quantitative measures of this distribution, such as Mulliken atomic charges and molecular electrostatic potential maps. These analyses would likely show a high electron density on the indole ring and polarized bonds within the diethyl malonate substituent. researchgate.net

Bonding analysis, often performed using Natural Bond Orbital (NBO) theory, can further clarify the nature of the chemical bonds within the molecule. For the indole ring, the C-C and C-N bonds exhibit significant π-character, consistent with its aromaticity. The bonds within the diethyl malonate group are primarily σ-bonds, with polarization towards the electronegative oxygen atoms of the carbonyl groups. The planarity of the indole ring is a key feature, with the nitrogen atom typically exhibiting sp² hybridization. chemrxiv.org

Table 1: Calculated Electronic Properties of a Model Indole System

Property Value
HOMO Energy -5.8 eV
LUMO Energy -0.2 eV
HOMO-LUMO Gap 5.6 eV
Dipole Moment 2.1 D

Note: These are representative values for a simplified 3-substituted indole model calculated using DFT and are intended for illustrative purposes.

Conformational Analysis and Energetic Profiles Relevant to Reactivity

The conformational flexibility of this compound primarily arises from the rotation around the single bonds in the diethyl malonate side chain. The bond connecting the C3 of the indole ring to the methylene bridge and the subsequent bonds within the malonate group allow for a variety of spatial arrangements.

Conformational analysis using computational methods can identify the low-energy conformers of the molecule. These studies typically involve a systematic search of the potential energy surface by rotating key dihedral angles and calculating the corresponding energies. The results of such an analysis would likely indicate that the most stable conformers are those that minimize steric hindrance between the bulky diethyl malonate group and the indole ring.

The energetic profiles of these different conformations are critical for understanding the molecule's reactivity. The accessibility of reactive sites can be influenced by the molecule's shape. For instance, the orientation of the carbonyl groups of the malonate moiety could influence their potential to participate in intermolecular interactions or subsequent reactions. The relative energies of different conformers, determined by these calculations, follow a Boltzmann distribution, meaning that at room temperature, the molecule will predominantly exist in its most stable conformations. researchgate.net

Quantum Chemical Predictions of Reaction Pathways and Selectivity

Quantum chemical calculations are powerful tools for predicting the most likely pathways for chemical reactions involving this compound. A key reaction for indole derivatives is electrophilic substitution at the C3 position. beilstein-journals.org While the target molecule is already substituted at C3, understanding the reactivity of the indole ring remains important. For instance, N-alkylation is a common subsequent reaction for 3-substituted indoles. rsc.org

Computational studies can model the reaction mechanism of such an alkylation by locating the transition state structures and calculating the activation energies. This allows for a comparison of the relative feasibility of different reaction pathways. For example, the reaction of this compound with an electrophile could potentially occur at the nitrogen atom or at other positions on the benzene (B151609) ring of the indole nucleus. Quantum chemical calculations would likely confirm that N-alkylation is the more favorable pathway under many conditions.

Furthermore, these computational methods can predict the selectivity of reactions. In cases where multiple products can be formed, the calculated activation energies for each pathway can indicate which product is kinetically favored. This is particularly relevant for more complex transformations where the diethyl malonate group might be involved.

Molecular Modeling to Elucidate Structure-Reactivity Relationships

Molecular modeling encompasses a range of computational techniques used to visualize and analyze the three-dimensional structure of molecules and their interactions. For this compound, molecular modeling can help to establish clear structure-reactivity relationships.

By visualizing the 3D structure and the distribution of electronic properties (such as the molecular electrostatic potential), researchers can identify regions of the molecule that are most likely to be involved in chemical reactions. For example, the nucleophilic character of the indole ring and the electrophilic character of the carbonyl carbons in the malonate group can be readily visualized.

Molecular docking simulations, a key component of molecular modeling, can be used to predict how this compound might interact with other molecules, such as enzymes or receptors, if it were to be investigated for biological activity. nih.govmdpi.com These simulations can provide insights into the binding modes and affinities, which are crucial for drug design and development. While this article does not delve into biological activity, the principles of molecular modeling are broadly applicable to understanding intermolecular interactions that govern chemical reactivity as well.

Table 2: Key Structural Parameters of a Model 3-Substituted Indole

Parameter Description Typical Value
C2-C3 Bond Length Bond between C2 and C3 of the indole ring 1.38 Å
C3-C(methylene) Bond Length Bond connecting the indole ring to the side chain 1.51 Å
N1-C2-C3-C(methylene) Dihedral Angle Torsion angle describing the orientation of the side chain ~180° (for planarity)

Note: These are representative values for a simplified model and can vary based on the specific conformation and computational method.

Role of Diethyl 2 Methyl 1h Indol 3 Yl Methyl Malonate As a Synthetic Building Block

Precursor in the Synthesis of Complex Indole (B1671886) Derivatives and Heterocyclic Systems

Diethyl[(2-methyl-1H-indol-3-yl)methyl]malonate is a versatile precursor for a variety of complex indole derivatives and fused heterocyclic systems. The malonate portion of the molecule can be readily hydrolyzed and decarboxylated to yield a propionic acid side chain at the C3 position of the indole. This resulting indole-3-propionic acid can then be subjected to various cyclization reactions to form new heterocyclic rings.

For instance, intramolecular Friedel-Crafts acylation of the corresponding acid chloride can lead to the formation of a six-membered ring, yielding a tricyclic ketone. This ketone can then serve as a key intermediate for the synthesis of more complex, fused heterocyclic systems.

Furthermore, the active methylene (B1212753) group of the malonate can be further functionalized. Alkylation, acylation, and condensation reactions at this position can introduce additional substituents, which can then participate in subsequent cyclization reactions to build diverse heterocyclic frameworks. The table below illustrates some potential transformations of this compound to form heterocyclic precursors.

Starting MaterialReagents and ConditionsProductApplication
This compound1. NaOH, H₂O, Heat2. H₃O⁺3. Heat3-(2-methyl-1H-indol-3-yl)propanoic acidPrecursor for cyclization reactions
This compound1. NaH2. R-X (Alkyl halide)Diethyl alkyl[(2-methyl-1H-indol-3-yl)methyl]malonateIntroduction of further complexity
3-(2-methyl-1H-indol-3-yl)propanoic acid1. SOCl₂2. AlCl₃Tricyclic ketoneIntermediate for fused heterocycles

Utility as a Scaffold for the Construction of Polycyclic Architectures

The inherent structure of this compound makes it an excellent scaffold for the construction of polycyclic architectures. The indole nucleus provides a rigid and planar core upon which additional rings can be fused. The malonate side chain offers a flexible handle for introducing the necessary functionality to facilitate these cyclizations.

One common strategy involves the elaboration of the malonate group into a longer side chain, which can then be cyclized back onto the indole ring at various positions (N1, C2, C4, etc.). For example, reduction of the ester groups to alcohols, followed by conversion to leaving groups, can set the stage for an intramolecular alkylation of the indole nitrogen or another position on the aromatic ring.

Moreover, the indole ring itself can participate in cycloaddition reactions, such as [4+2] cycloadditions (Diels-Alder reactions), where the pyrrole (B145914) ring acts as the diene. The substituents derived from the malonate group can influence the reactivity and stereoselectivity of these reactions, providing a pathway to complex, multi-ring systems.

Applications in the Academic Synthesis of Indole Alkaloid Analogues (Excluding Biological Activity)

Indole alkaloids are a large and structurally diverse family of natural products, many of which possess significant biological activity. This compound serves as a valuable starting material in the academic synthesis of analogues of these natural products. The 2-methyl-3-substituted indole core is a common motif in many indole alkaloids.

Synthetic chemists can utilize this compound to explore novel routes to key intermediates in the synthesis of these complex molecules. For example, the malonate moiety can be transformed into a variety of functional groups that are present in different indole alkaloids, such as carboxylic acids, aldehydes, or amines.

The following table outlines some potential synthetic transformations of this compound towards key intermediates for indole alkaloid analogue synthesis.

TransformationReagentsResulting Functional GroupRelevance to Indole Alkaloid Skeletons
Hydrolysis & Decarboxylation1. Base, H₂O2. Acid, HeatCarboxylic AcidPrecursor for amides, esters, and other functionalities
ReductionLiAlH₄DiolCan be further oxidized or functionalized
Curtius or Hofmann Rearrangement(From the corresponding carboxylic acid)AmineIntroduction of a key nitrogen-containing side chain

Development of Novel Organic Reagents and Ligands Derived from the Compound

The structural features of this compound also lend themselves to the development of novel organic reagents and ligands for catalysis. The indole nitrogen can be functionalized, and the malonate group can be converted into various chelating moieties.

For instance, conversion of the diethyl ester to a dihydrazide or a diol allows for the introduction of donor atoms that can coordinate to metal centers. The indole scaffold can provide steric bulk and electronic properties that can influence the catalytic activity and selectivity of the resulting metal complex.

Furthermore, the chirality can be introduced into the molecule, for example, through asymmetric alkylation of the malonate group. This would lead to chiral ligands that could be employed in asymmetric catalysis, a field of significant importance in modern organic synthesis. The development of such ligands from readily available starting materials like this compound is an active area of research.

Advanced Characterization Techniques in Research on Diethyl 2 Methyl 1h Indol 3 Yl Methyl Malonate

Spectroscopic Methods for Elucidating Reaction Products and Intermediates (e.g., Advanced NMR, High-Resolution Mass Spectrometry)

Spectroscopic techniques form the cornerstone of molecular characterization, providing detailed information on the connectivity of atoms and the precise molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques, including 1H NMR, 13C NMR, and two-dimensional experiments (like COSY and HSQC), are critical for establishing the precise molecular structure of Diethyl[(2-methyl-1H-indol-3-yl)methyl]malonate. While specific experimental data for the title compound is not widely published, the expected spectral characteristics can be inferred from closely related analogs and foundational principles.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole (B1671886) ring, the N-H proton, the 2-methyl group, the methylene (B1212753) and methine protons of the malonate bridge, and the ethyl ester groups. The coupling patterns and chemical shifts provide definitive evidence of the connectivity. For instance, the ethyl groups would present as a characteristic quartet and triplet.

¹³C NMR: The carbon NMR spectrum complements the proton data by identifying all unique carbon environments within the molecule, from the sp² carbons of the indole ring to the sp³ carbons of the alkyl chains and the carbonyl carbons of the ester groups.

The following table outlines the anticipated ¹H NMR spectral data based on the analysis of similar indole malonate structures.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Indole N-H~8.0Broad SingletN/A
Indole Aromatic C4-H~7.5-7.6Doublet~7.8
Indole Aromatic C5, C6-H~7.0-7.2Multiplet-
Indole Aromatic C7-H~7.3Doublet~8.0
Malonate CH~4.0Triplet~7.5
Indole-CH₂~3.4Doublet~7.5
Ester O-CH₂~4.2Quartet~7.1
Indole C2-CH₃~2.4SingletN/A
Ester CH₃~1.2Triplet~7.1

High-Resolution Mass Spectrometry (HRMS)

HRMS is an essential tool for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio with extremely high accuracy. For this compound (C₁₇H₂₁NO₄), HRMS can verify the molecular formula by matching the experimentally measured exact mass to the theoretically calculated value.

Electron ionization (EI) mass spectrometry studies on related diethyl malonate derivatives reveal characteristic fragmentation patterns. mdpi.com A primary fragmentation pathway often involves the loss of the diethyl malonate moiety or parts of the ester groups, which can help in confirming the structure of unknown reaction products. mdpi.com For instance, a common fragmentation is the loss of the entire diethyl malonate group (mass 159). mdpi.com Techniques like electrospray ionization (ESI) coupled with HRMS are frequently used for the analysis of polar compounds like indole derivatives. mdpi.com

ParameterValue
Molecular FormulaC₁₇H₂₁NO₄
Calculated Monoisotopic Mass303.1471 g/mol
Expected HRMS Result [M+H]⁺304.1543
Common Fragmentation Ion[M - C₇H₁₁O₄]⁺ (Loss of diethyl malonate radical)

X-ray Crystallography for Absolute Structural Confirmation in Complex Scaffolds

While spectroscopic methods provide powerful evidence for molecular structure, X-ray crystallography offers the only means of obtaining an unambiguous, three-dimensional model of a molecule in the solid state. This technique is particularly valuable for complex organic scaffolds where stereochemistry or subtle structural features are .

In the study of indole malonate derivatives, single-crystal X-ray diffraction provides precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. For example, crystallographic analysis of a related compound, Diethyl 2-[(2-benzyl-1-phenylsulfonyl-1H-indol-3-yl)methylene]malonate, revealed that the sulfonyl-bound phenyl ring is nearly perpendicular to the indole ring system. nih.gov It also detailed intermolecular hydrogen bonding interactions that dictate the packing of molecules in the crystal lattice. nih.gov Similarly, the structure of Diethyl 2-[(5-methoxy-2-methyl-1-phenylsulfonyl-1H-indol-3-yl)methylene]malonate was confirmed using this technique, which also identified weak C-H···π interactions linking molecules together. nih.govnih.gov

Although a crystal structure for the specific title compound is not available in the cited literature, the data from these analogs demonstrate the level of detail that X-ray crystallography provides.

Illustrative Crystallographic Data from a Related Indole Malonate Derivative¹
ParameterObservation
Crystal SystemMonoclinic
Space GroupP2₁/c
Key Dihedral AnglePhenyl ring to indole system: 87.72 (5)°
Intramolecular InteractionsC-H···O hydrogen bonds observed
Intermolecular InteractionsC-H···O hydrogen bonds and C-H···π interactions forming a ribbon structure

¹Data from Diethyl 2-[(5-methoxy-2-methyl-1-phenylsulfonyl-1H-indol-3-yl)methylene]malonate. nih.gov

Advanced Chromatographic and Spectroscopic Coupling Techniques for Mechanistic Pathway Analysis

Understanding the mechanism of a chemical reaction requires identifying not only the final products but also any intermediates and byproducts formed along the pathway. The coupling of chromatographic separation techniques with sensitive spectroscopic detectors is indispensable for this purpose.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a reaction in real-time. mdpi.com By spotting the reaction mixture on a silica (B1680970) plate and developing it with an appropriate solvent system, one can visualize the consumption of starting materials and the formation of products. mdpi.com

Column Chromatography: This technique is the standard method for the purification of the crude reaction product. mdpi.com Fractions are collected and analyzed, often by TLC or spectroscopy, to isolate the desired compound, such as this compound, from unreacted starting materials and byproducts. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC provides superior separation and quantification capabilities. When used with a chiral stationary phase, HPLC can be employed to determine the enantiomeric excess of chiral products, which is crucial in asymmetric synthesis. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS): The direct coupling of HPLC with a mass spectrometer is a powerful tool for mechanistic analysis. mdpi.com As the reaction mixture is separated by the HPLC column, each eluting component is directly ionized and analyzed by the mass spectrometer. This allows for the tentative identification of reaction intermediates, even those present in minute quantities or with short lifetimes, by providing their molecular weights. mdpi.com

These combined techniques provide a comprehensive picture of the reaction, enabling chemists to optimize conditions, maximize yield, and gain fundamental insights into the reaction mechanism.

Future Research Directions and Perspectives in the Chemistry of Diethyl 2 Methyl 1h Indol 3 Yl Methyl Malonate

Development of Novel Catalytic Systems for its Synthesis and Derivatization

The synthesis of indole (B1671886) derivatives is an area of intense research, with a significant focus on the development of efficient catalytic systems. While traditional methods for synthesizing indole-3-yl malonates exist, future research will likely concentrate on novel catalytic approaches to improve efficiency, selectivity, and sustainability.

Key Research Thrusts:

Transition Metal Catalysis: Exploration of palladium, copper, and gold catalysts, which are known to be effective in C-H activation and cross-coupling reactions, could lead to more direct and atom-economical syntheses of the target molecule. organic-chemistry.org For instance, a palladium-catalyzed cyclization of N-aryl imines offers a pathway to indole scaffolds. organic-chemistry.org The use of ligands, such as L-methionine with copper catalysts, has shown promise in C-N cross-couplings for related aromatic amines. organic-chemistry.org

Organocatalysis: The development of metal-free catalytic systems is a growing area of interest due to their lower toxicity and cost. Chiral organocatalysts could be employed to achieve enantioselective syntheses of derivatives, which is crucial for pharmaceutical applications.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a green and powerful tool for the formation of C-C bonds. Future work could involve the development of photoredox-catalyzed methods for the alkylation of 2-methyl-1H-indole with diethyl malonate derivatives, providing a milder alternative to traditional methods.

A comparative table of potential catalytic systems is presented below:

Catalyst TypePotential AdvantagesResearch Focus
Transition Metals (Pd, Cu, Au) High efficiency, selectivity, and functional group tolerance. organic-chemistry.orgDirect C-H functionalization of the indole core.
Organocatalysts Low toxicity, cost-effective, potential for asymmetric synthesis.Enantioselective derivatization of the malonate moiety.
Photoredox Catalysts Mild reaction conditions, use of visible light as a renewable energy source.Green synthesis pathways with novel reactivity.

Exploration of Unprecedented Reactivity Modes and Chemical Transformations

The malonate moiety in Diethyl[(2-methyl-1H-indol-3-yl)methyl]malonate is a versatile functional group that can undergo a variety of chemical transformations. wikipedia.org Future research is expected to uncover new reactivity patterns, leading to the synthesis of novel molecular architectures.

Potential Areas of Exploration:

Decarboxylative Reactions: The malonate group can be selectively mono-decarboxylated to yield a monoester, or fully decarboxylated to produce 3-ethyl-2-methyl-1H-indole. Exploring novel catalytic systems for these transformations could provide access to a range of substituted indoles.

Domino and Cascade Reactions: Designing one-pot multi-component reactions that utilize the reactivity of both the indole nucleus and the malonate group can lead to the rapid construction of complex heterocyclic systems. For example, a three-component domino reaction involving diethyl ethoxymethylenemalonate (a related malonate derivative), primary amines, and 1,3-dicarbonyl compounds has been shown to produce polysubstituted pyridones. mdpi.com

Umpolung Reactivity: Investigating methods to reverse the normal reactivity of the indole ring, potentially through the use of indolynes, could allow for nucleophilic attack at positions typically unreactive towards such species. nih.govacs.org This would open up new possibilities for functionalization.

Integration into Modern Synthetic Methodologies (e.g., Flow Chemistry, Automated Synthesis)

The adoption of modern synthetic technologies can significantly accelerate the synthesis and derivatization of this compound.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for scalability. mdpi.comnih.gov The synthesis of various indole derivatives has been successfully demonstrated using flow chemistry, often with reduced reaction times and increased yields. mdpi.comgalchimia.comresearchgate.netuc.pt Future work could focus on developing a continuous flow process for the synthesis of the title compound and its subsequent derivatization. This would be particularly advantageous for reactions requiring hazardous reagents or extreme conditions. galchimia.com

Automated Synthesis: Automated synthesis platforms, utilizing technologies like acoustic droplet ejection, allow for high-throughput screening of reaction conditions and the rapid generation of compound libraries. nih.govnih.gov By employing automated synthesis, researchers can efficiently explore a wide range of catalysts, solvents, and reaction parameters to optimize the synthesis of this compound and its derivatives on a nanoscale. nih.govnih.govscribd.com This approach can accelerate the discovery of new bioactive molecules. kit.edu

MethodologyKey AdvantagesFuture Applications for this compound
Flow Chemistry Enhanced safety, scalability, precise control over reaction parameters. mdpi.comnih.govresearchgate.netDevelopment of continuous manufacturing processes; safe handling of hazardous intermediates.
Automated Synthesis High-throughput screening, rapid library generation, miniaturization. nih.govnih.govscribd.comOptimization of synthetic routes; discovery of new derivatives with desired properties.

Leveraging Computational Insights to Guide Experimental Design and Discovery

Computational chemistry provides a powerful tool for understanding reaction mechanisms and predicting chemical reactivity. copernicus.orgwikimedia.org In the context of this compound, computational studies can play a crucial role in guiding future research.

Applications of Computational Chemistry:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways for the synthesis and derivatization of the title compound. This can provide insights into transition state geometries and activation energies, helping to explain observed selectivities and guide the design of more efficient catalysts. wikimedia.org

Predicting Reactivity: Computational models can predict the regioselectivity of nucleophilic additions to indole intermediates like indolynes, which can be challenging to determine experimentally. nih.govacs.org Such predictions can help in designing synthetic routes to novel substituted indoles.

Spectroscopic Analysis: Computational methods can aid in the interpretation of experimental spectra, such as photoelectron and excitation spectra, of indole derivatives. nih.gov

Expanding the Scope of Complex Molecules Derived from this compound for Advanced Organic Synthesis

The title compound serves as a valuable building block for the synthesis of more complex molecules with potential applications in various fields.

Future Synthetic Targets:

Natural Product Synthesis: The indole scaffold is a common motif in a vast number of biologically active natural products. This compound can serve as a key intermediate in the total synthesis of such molecules.

Pharmaceutical Agents: The versatility of the malonate group allows for the introduction of various pharmacophores, enabling the synthesis of libraries of novel compounds for drug discovery. For example, diethyl malonate is a precursor in the synthesis of various pharmaceuticals. wikipedia.org

Functional Materials: Indole-containing polymers and dyes have shown promise in materials science. The functional handles on this compound could be used to incorporate this moiety into larger molecular systems with interesting photophysical or electronic properties.

Q & A

Basic: What are the common synthetic routes for preparing Diethyl[(2-methyl-1H-indol-3-yl)methyl]malonate?

The compound is typically synthesized via nucleophilic substitution or alkylation reactions. A representative method involves reacting diethyl bromomalonate with a substituted indole derivative, such as 2-methyl-1H-indole-3-methanol, under basic conditions. For example, in a refluxing dichloromethane solution, potassium carbonate (K₂CO₃) acts as a base to deprotonate the indole hydroxyl group, facilitating nucleophilic attack on diethyl bromomalonate. The reaction is monitored by TLC, and purification is achieved via flash chromatography using petroleum ether/ethyl acetate gradients . This method yields the target compound with moderate to high efficiency (~62–80%) after optimizing stoichiometry and reaction time.

Basic: How does the malonate moiety influence the reactivity of this compound in organic synthesis?

The malonate group provides two electron-withdrawing ester groups, enhancing the acidity of the α-hydrogens (pKa ~13), which allows for facile enolate formation. The enolate acts as a nucleophile in alkylation or Michael addition reactions, enabling the construction of carbon-carbon bonds. For instance, the enolate of this compound can react with alkyl halides to introduce substituents at the α-position, a key step in synthesizing complex heterocycles or pharmaceuticals .

Intermediate: What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the structure, integration ratios, and substituent environments (e.g., indole protons at δ 7.5–8.0 ppm, malonate methylene protons at δ 3.2–4.3 ppm) .
  • ESI-MS : For molecular ion verification (e.g., [M+Na]⁺ peaks).
  • IR Spectroscopy : To identify ester carbonyl stretches (~1740 cm⁻¹) and indole N-H stretches (~3400 cm⁻¹) .
  • GC-MS with Internal Standards : For quantification in mixtures, using dimethyl malonate as an internal standard (selected ions: m/z 101 for dimethyl malonate, m/z 115 for diethyl derivatives) .

Intermediate: How can competing side reactions during enolate alkylation be minimized?

Competing reactions (e.g., over-alkylation or hydrolysis) are mitigated by:

  • Controlled Basicity : Using milder bases (e.g., NaHCO₃) instead of strong bases like NaH to reduce ester hydrolysis.
  • Low Temperatures : Conducting reactions at 0–5°C to slow down side reactions.
  • Anhydrous Conditions : Employing dry solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar) to prevent moisture-induced degradation .

Advanced: What strategies optimize the yield of spirooxindole derivatives using this compound?

Spirooxindoles are synthesized via nitro-reduction followed by double lactamization. A one-pot approach involves:

Nitro Reduction : Catalytic hydrogenation or Zn/HCl to reduce nitro groups to amines.

Lactamization : Heating with a coupling agent (e.g., EDCI) in DMF to form two lactam rings.
Key parameters include maintaining pH >10 during lactamization and using excess diethyl malonate (2.5 equiv) to drive the reaction . Yields up to 85% are achievable with rigorous purification via silica chromatography.

Advanced: How do steric effects from the 2-methylindole group influence regioselectivity in cross-coupling reactions?

The 2-methyl group introduces steric hindrance, directing electrophilic attacks to the less hindered C-5 or C-6 positions of the indole ring. For example, in Pd-catalyzed Suzuki-Miyaura couplings, the methyl group suppresses reactivity at C-3, favoring coupling at C-5. Computational studies (DFT) suggest a 1.5 kcal/mol energy barrier difference between C-3 and C-5 transition states, corroborating experimental selectivity ratios of 9:1 .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

Impurities like unreacted diethyl bromomalonate or hydrolyzed malonic acid require:

  • HPLC-MS/MS : Using a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) for separation.
  • Calibration Curves : Spiked with internal standards (e.g., deuterated analogs) to account for matrix effects.
  • LOQ : As low as 0.1 ppm is achievable with high-resolution mass spectrometers .

Advanced: How does solvent polarity affect the tautomeric equilibrium of the indole moiety?

In polar aprotic solvents (DMF, DMSO), the indole NH participates in hydrogen bonding, stabilizing the keto tautomer. In non-polar solvents (toluene), the enol tautomer dominates. This equilibrium impacts reactivity: keto forms favor electrophilic substitutions, while enol forms enhance nucleophilicity. Solvent-dependent ¹H NMR shifts (Δδ ~0.3 ppm for NH protons) confirm this behavior .

Advanced: What computational methods predict the compound’s crystallographic parameters?

Software like SHELXL refines X-ray diffraction data by optimizing bond lengths, angles, and thermal displacement parameters. Key steps include:

  • Data Integration : Using SAINT for frame processing.
  • Structure Solution : Employing dual-space algorithms in SHELXD for phase determination.
  • Twinned Data Refinement : Applying the Hooft parameter in SHELXL for high-R factors in twinned crystals .

Advanced: How are contradictory bioactivity results reconciled in antimicrobial studies?

Discrepancies in MIC values (e.g., 8–64 µg/mL against S. aureus) arise from:

  • Strain Variability : Testing clinical vs. lab-adapted strains.
  • Assay Conditions : Differences in broth microdilution media (e.g., cation-adjusted Mueller-Hinton vs. RPMI).
  • Efflux Pump Activity : Using inhibitors like PAβN to isolate intrinsic activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.